Cyclohexylsulfamate, specifically sodium N-cyclohexylsulfamate, is a sulfonamide compound derived from cyclohexylamine and sulfamic acid. It is primarily recognized for its applications in the food industry as a non-nutritive sweetener and in various scientific research contexts due to its unique chemical properties. This compound is classified under the category of sulfamic acids, which are characterized by their sulfonamide functional group.
Sodium N-cyclohexylsulfamate can be synthesized from cyclohexylamine and sulfamic acid, utilizing various methods that include direct sulfonation and gas-phase reactions. It falls under the broader classification of sulfonamides, which are compounds containing a sulfonamide group (–SO2NH2) attached to an organic moiety. The compound is also associated with cyclamic acid, a known sweetener, indicating its relevance in food chemistry.
The synthesis of sodium N-cyclohexylsulfamate can be achieved through several methods:
The molecular formula for sodium N-cyclohexylsulfamate is , with a molecular weight of approximately 201.22 g/mol. The structure consists of a cyclohexyl group attached to a sulfamate moiety, characterized by the following key features:
The canonical SMILES representation for sodium N-cyclohexylsulfamate is C1CCC(CC1)NS(=O)(=O)[O-].[Na+]
, indicating its structural composition .
Sodium N-cyclohexylsulfamate participates in various chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis .
The mechanism of action for sodium N-cyclohexylsulfamate primarily involves its interaction with taste receptors on the tongue, leading to sweetness perception. This interaction is mediated through specific binding to receptors that trigger signaling pathways associated with sweet taste sensation. The compound's structure allows it to mimic sugar molecules, thus activating these receptors effectively .
These properties make sodium N-cyclohexylsulfamate suitable for various industrial applications.
Sodium N-cyclohexylsulfamate has several notable applications:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8